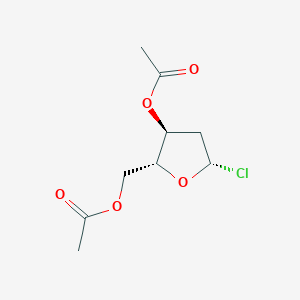
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is an organic compound with a complex structure featuring multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable diol or halohydrin to form the tetrahydrofuran ring. This can be achieved using acidic or basic conditions, depending on the starting material.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorine atom or the acetoxy groups, potentially converting them to hydroxyl groups or removing the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dechlorinated products.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the tetrahydrofuran ring and acetoxy groups suggests it could interact with biological molecules, potentially leading to applications in drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism by which ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetoxy groups could be hydrolyzed in vivo, releasing acetic acid and potentially leading to further biological effects.
Comparación Con Compuestos Similares
Similar Compounds
((2R,3S,5S)-3-Hydroxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
((2R,3S,5S)-3-Acetoxy-5-bromotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
107296-13-9 |
|---|---|
Fórmula molecular |
C9H13ClO5 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
Clave InChI |
GQSXLWYUQVFOLK-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)Cl)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
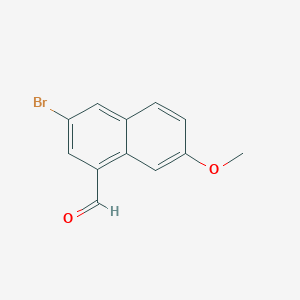
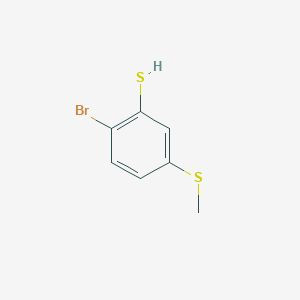
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
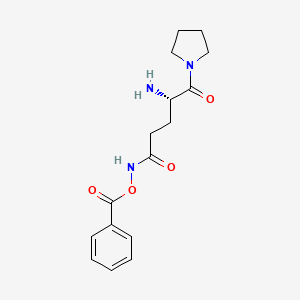
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
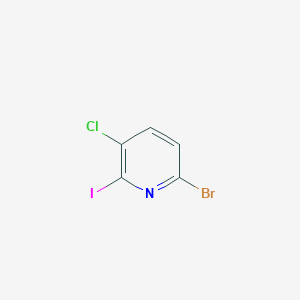
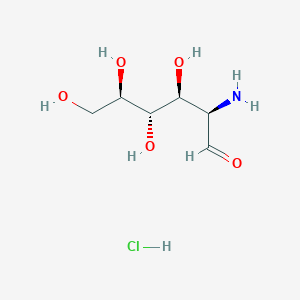
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
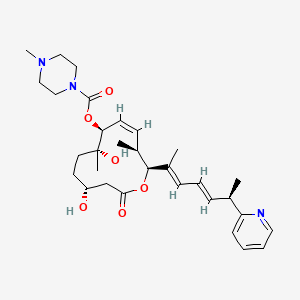
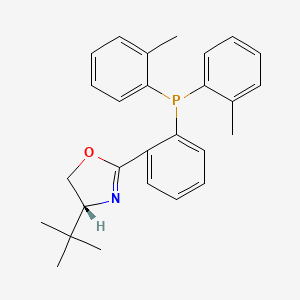
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
